molecular formula C14H17N3O3 B8350135 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide

2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide

Cat. No. B8350135
M. Wt: 275.30 g/mol
InChI Key: JLPSFZVWVVTNNE-UHFFFAOYSA-N
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Patent
US05773442

Procedure details

14.83 g of N-(tert-butoxycarbonyl)glycine was dissolved in 50 ml of tetrahydrofuran, and 13.73 g of 1,1'-carbonylbis-1 H-imidazole was gradually added thereto and stirred at room temperature for 3 hours. 10 g of p-aminobenzonitrile was added thereto and stirred for 3 hours. Then, the solvent was removed by distillation under a reduced pressure. Water was added to the resulting residue, and the crystals thus formed were taken out by filtration, washed with a small amount of ethanol and then dried under a reduced pressure. Thus was obtained 20.5 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide.
Quantity
14.83 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.73 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N1C=CN=C1)(N1C=CN=C1)=O.[NH2:25][C:26]1[CH:33]=[CH:32][C:29]([C:30]#[N:31])=[CH:28][CH:27]=1>O1CCCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([NH:25][C:26]1[CH:33]=[CH:32][C:29]([C:30]#[N:31])=[CH:28][CH:27]=1)=[O:12])=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
14.83 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
13.73 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation under a reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the resulting residue
CUSTOM
Type
CUSTOM
Details
the crystals thus formed
FILTRATION
Type
FILTRATION
Details
were taken out by filtration
WASH
Type
WASH
Details
washed with a small amount of ethanol
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.